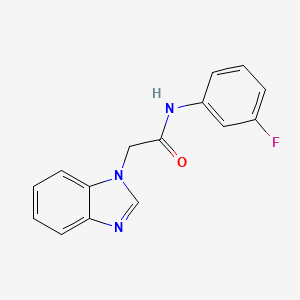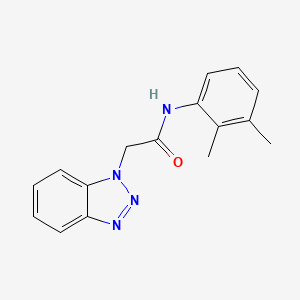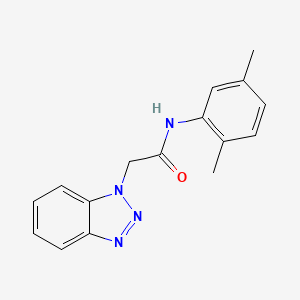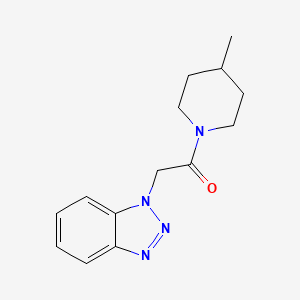
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPE is a white crystalline powder that is soluble in water and organic solvents. It belongs to the class of compounds known as benzotriazole derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. This compound has also been shown to inhibit the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their biological functions. However, this compound has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of additional enzymes that are inhibited by this compound. In addition, further studies could be conducted to investigate the anti-inflammatory and anti-cancer properties of this compound. Finally, this compound could be used as a starting point for the development of new drugs with improved properties.
Synthesemethoden
The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-aminopyrrolidine with benzotriazole-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is purified by recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAVZUUWSWXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

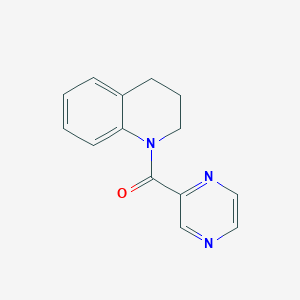
![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)

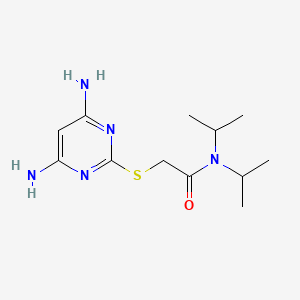



methanone](/img/structure/B7638604.png)
